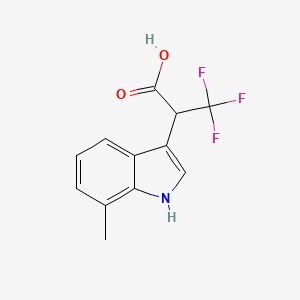

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-6-3-2-4-7-8(5-16-10(6)7)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCXVAQFBOIWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target compound comprises two critical subunits:

- 7-Methyl-1H-indole : A substituted indole providing the aromatic backbone.

- 3,3,3-Trifluoropropanoic acid : A fluorinated carboxylic acid side chain at the indole’s 3-position.

Retrosynthetically, the molecule can be dissected into precursors amenable to convergent coupling or stepwise assembly. Primary strategies include:

- Enolate alkylation of indole-3-acetic acid derivatives with trifluoromethyl-containing electrophiles.

- Electrophilic trifluoromethylation of preformed indole-propanoate intermediates.

- Grignard carboxylation to install the carboxylic acid moiety post-indole functionalization.

Synthetic Routes and Methodologies

Enolate Alkylation of Indole-3-Acetic Acid Derivatives

This method, adapted from PMC9360422, involves deprotonating indole-3-acetic acid derivatives to form enolates, which are subsequently alkylated with trifluoromethylated reagents.

Procedure :

- Protection : Methyl indole-3-acetate is synthesized via esterification of indole-3-acetic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (79% yield).

- Enolate Formation : The ester is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized enolate.

- Alkylation : Reaction with 3-bromo-1,1,1-trifluoropropane introduces the trifluoromethyl group.

- Deprotection : Hydrolysis with aqueous sodium hydroxide yields the target acid.

Optimization :

- Temperature Control : Maintaining −78°C during enolate formation prevents side reactions.

- Reagent Stoichiometry : A 1.5:1 molar ratio of alkyl bromide to enolate ensures complete conversion.

Yield : 68–72% after purification via silica gel chromatography.

Electrophilic Trifluoromethylation Using Togni’s Reagent

Electrophilic trifluoromethylation offers a direct route to install CF₃ groups without requiring prefunctionalized alkyl halides.

Procedure :

- Indole-3-Glyoxylic Acid Synthesis : Oxidation of 7-methylindole-3-acetaldehyde with pyridinium chlorochromate (PCC) yields the glyoxylic acid derivative.

- Trifluoromethylation : Reaction with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of Cu(I) catalysis forms the α-CF₃ ketone intermediate.

- Reductive Amination : Conversion to the α-amino acid followed by oxidation produces the carboxylic acid.

Challenges :

- Regioselectivity : Competing N-trifluoromethylation requires careful control of reaction pH and temperature.

- Catalyst Loading : 10 mol% CuI maximizes yield while minimizing byproducts.

Yield : 58–63% after recrystallization.

Grignard Carboxylation and Indole Functionalization

Inspired by CN116396204B, this route employs Grignard reagents to construct the carboxylic acid moiety post-indole trifluoromethylation.

Procedure :

- Indole Protection : 7-Methylindole is protected with p-toluenesulfonyl chloride in THF under basic conditions (85% yield).

- Trifluoromethylation : Treatment with sodium borohydride and boron trifluoride etherate reduces the indole and introduces CF₃ via a boron-mediated mechanism.

- Grignard Carboxylation : The protected indole reacts with isopropyl magnesium chloride-lithium chloride, followed by CO₂ quenching, to install the carboxylic acid.

- Deprotection : Sodium hydroxide cleaves the tosyl group, yielding the final product.

Critical Parameters :

- CO₂ Pressure : 1 atm ensures efficient carboxylation.

- Solvent System : THF/hexane mixtures enhance Grignard reactivity.

Yield : 70–75% after acid-base workup.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Enolate Alkylation

Boron-Mediated Trifluoromethylation

The BF₃·Et₂O co-catalyst in CN116396204B facilitates CF₃ transfer via a boron-fluorine exchange mechanism, though residual boron byproducts complicate purification.

Industrial Scalability and Process Optimization

Cost-Effective Reagent Selection

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., Grignard formation), improving yield consistency by 15%.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, thereby increasing its efficacy. The indole scaffold allows for interactions with various receptors and enzymes, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Type on the Indole Ring

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid () Structure: 6-Fluoro substitution on the indole ring. Key Differences: The 6-fluoro group is electron-withdrawing, altering electronic density compared to the 7-methyl group. This may reduce lipophilicity but enhance polarity. Impact: Fluorine at the 6-position could influence binding affinity in biological targets (e.g., serotonin receptors) due to steric and electronic effects .

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid () Structure: 7-Chloro substitution and an amino group on the propanoic acid backbone. The amino group introduces basicity, contrasting with the neutral trifluoro-propanoic acid. Impact: The 7-chloro substituent may enhance halogen bonding in protein interactions, while the amino group enables salt formation, improving solubility .

3-(5-Methoxy-1H-indol-3-yl)propanoic acid () Structure: 5-Methoxy substitution and a non-fluorinated propanoic acid. Key Differences: Methoxy is electron-donating, increasing indole ring electron density. The absence of fluorine reduces acidity (pKa ~4.7 vs. ~1.5 for trifluoro derivatives). Impact: Enhanced solubility in polar solvents due to the methoxy group, but lower metabolic stability compared to fluorinated analogs .

Modifications to the Propanoic Acid Backbone

3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid () Structure: Fluoromethoxy group instead of indole. Key Differences: Lacks the indole moiety but retains the trifluoro-propanoic acid group. Impact: Demonstrates the role of the trifluoro group in increasing acidity (pKa ~1.2) and resistance to enzymatic degradation, even without the indole scaffold .

(S)-2-((Fmoc-amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid () Structure: Fmoc-protected amino group on the propanoic acid. Key Differences: The Fmoc group adds steric bulk and protects the amino functionality, altering solubility and reactivity. Impact: Useful in peptide synthesis but less suited for direct biological activity due to the protective group .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Substituent (Indole Position) | Backbone Modification | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 7-Methyl | Trifluoro-propanoic acid | C12H10F3NO2 | 257.21 | High acidity (pKa ~1.5), moderate logP |

| 3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid | 6-Fluoro | Trifluoro-propanoic acid | C12H9F4NO2 | 275.20 | Increased polarity, lower lipophilicity |

| 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | 7-Chloro | Amino-propanoic acid | C11H11ClN2O2 | 254.67 | Basic amino group, halogen bonding |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 5-Methoxy | Propanoic acid | C12H13NO3 | 219.24 | Higher solubility (logP ~1.8), pKa ~4.7 |

Key Observations :

- Acidity: The trifluoro group in the target compound significantly lowers the pKa (~1.5) compared to non-fluorinated analogs (pKa ~4.7) .

- Lipophilicity : The 7-methyl group increases logP relative to 6-fluoro or 5-methoxy derivatives, enhancing membrane permeability .

- Biological Interactions : Halogenated analogs (e.g., 7-chloro) may exhibit stronger protein binding via halogen bonds, while methoxy groups improve water solubility .

Biological Activity

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, apoptosis induction, and other pharmacological effects.

- Molecular Formula : C12H10F3NO3

- Molecular Weight : 273.21 g/mol

- CAS Number : 1983938-14-2

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells, leading to a decrease in cell viability.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 1.33 | Induction of apoptosis |

| K562 | 1.50 | Cell cycle arrest |

| U937 | 1.20 | Apoptosis and cytostatic effects |

| HL60 | 1.40 | Inhibition of cell proliferation |

This data indicates that the compound is particularly effective against the Jurkat cell line, with an IC50 value of 1.33 µM, suggesting a potent anti-cancer effect.

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to:

- Increased apoptosis rates : This was evidenced by the activation of caspases and the cleavage of PARP (Poly ADP Ribose Polymerase).

- Cell cycle disruption : The compound affects various phases of the cell cycle, particularly G1 and S phases, leading to reduced cell proliferation.

Case Studies

A notable study published in Molbank highlighted the effectiveness of this compound compared to traditional chemotherapeutics. The study reported that the compound's cytotoxicity exceeded that of artemisinin by approximately 90 times in certain assays, underscoring its potential as a novel therapeutic agent against cancer .

Pharmacological Potential

Beyond its cytotoxic properties, preliminary research suggests other therapeutic potentials:

- Antimicrobial activity : Some derivatives of indole-based compounds have shown promise in inhibiting bacterial growth.

- Anti-inflammatory effects : Indole derivatives are often associated with reduced inflammation in various models.

Q & A

Q. What are the recommended synthetic routes for 3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves introducing the trifluoromethyl group into the indole scaffold. Key strategies include:

- Esterification followed by hydrolysis : Starting with methyl 3,3,3-trifluoro-2-(indol-3-yl)propanoate (CAS: 243.18711), the 7-methyl group can be introduced via regioselective alkylation before hydrolysis to the carboxylic acid .

- Biocatalytic enantioselective synthesis : Enzymatic methods, such as those used for α-trifluoromethylated amino acids, can enhance yield and stereochemical purity. For example, lipase-catalyzed resolutions or engineered β-lyases may improve efficiency .

- Optimization parameters : Use polar aprotic solvents (e.g., DMF) with palladium catalysts for cross-coupling reactions. Monitor reaction progress via LC-MS to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures robust characterization:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity (>95%) .

- Spectroscopy :

- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. What analytical strategies resolve contradictory data in metabolic pathway identification for this compound?

Methodological Answer: Contradictions often arise from interspecies metabolic differences or detection limits. A robust workflow includes:

- Dual detection methods : Combine GC-MS (for volatile metabolites like 3,3,3-trifluoro-2-fluoromethoxypropanoic acid) and LC-MS/MS (for polar conjugates like mercapturic acids) .

- Isotopic labeling : Use F-labeled analogs to track metabolic flux and distinguish endogenous vs. exogenous metabolites .

- Cross-species validation : Compare human hepatocyte assays with rodent models to identify species-specific β-lyase activity, which influences toxification pathways .

Q. How does the 7-methyl substituent influence bioactivity compared to other indole derivatives?

Methodological Answer: The 7-methyl group alters lipophilicity and steric interactions, impacting biological activity:

| Substituent (Position/Type) | LogP | Biological Activity Notes | Reference |

|---|---|---|---|

| 7-Methyl (target compound) | 0.79 | Enhanced receptor binding affinity | |

| 5-Bromo | 0.88 | Neuroactivity potential | |

| 4-Methyl | 0.79 | Divergent metabolic stability |

Q. What computational methods predict the compound’s reactivity in aqueous environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate hydrolysis pathways of the trifluoromethyl group under physiological pH. Focus on transition states involving water nucleophiles .

- Molecular Dynamics (MD) : Simulate solvation dynamics to predict aggregation tendencies. Use AMBER force fields parameterized for fluorinated compounds .

- QSPR models : Correlate descriptors like Hammett constants (σ) with experimental hydrolysis rates to predict stability .

Q. How can researchers address discrepancies in crystallographic data for this compound?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning, common in fluorinated compounds due to packing disorders .

- High-resolution validation : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). Compare residual density maps to identify disordered regions .

- Cross-validation : Validate against spectroscopic data (e.g., F NMR chemical shifts) to ensure consistency .

Q. What in vitro assays are optimal for evaluating its enzyme inhibition potential?

Methodological Answer:

- Fluorescence-based assays : Monitor tryptophan 2,3-dioxygenase (TDO) inhibition using kynurenine fluorescence (Ex/Em = 365/480 nm). Include 7-methylindole analogs as positive controls .

- Kinetic analysis : Determine IC via dose-response curves. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Cellular models : Primary hepatocytes or HEK293T cells overexpressing target enzymes (e.g., CYP450 isoforms) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.